Cas no 602290-76-6 (2-{(4-fluorophenyl)methylsulfanyl}-6-phenyl-3,4-dihydropyrimidin-4-one)

2-{(4-fluorophenyl)methylsulfanyl}-6-phenyl-3,4-dihydropyrimidin-4-one 化学的及び物理的性質
名前と識別子
-
- 602290-76-6
- 2-((4-fluorobenzyl)thio)-6-phenylpyrimidin-4(3H)-one
- CHEMBL1510778
- HMS2577H06
- SMR000172305
- MLS000548270
- F2716-0293
- AKOS002257099
- 2-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one
- Oprea1_388992
- 2-{(4-fluorophenyl)methylsulfanyl}-6-phenyl-3,4-dihydropyrimidin-4-one
-
- インチ: 1S/C17H13FN2OS/c18-14-8-6-12(7-9-14)11-22-17-19-15(10-16(21)20-17)13-4-2-1-3-5-13/h1-10H,11H2,(H,19,20,21)
- InChIKey: DTIQMRDGNSUULC-UHFFFAOYSA-N
- ほほえんだ: S(C1=NC(=CC(N1)=O)C1C=CC=CC=1)CC1C=CC(=CC=1)F
計算された属性
- せいみつぶんしりょう: 312.07326238g/mol
- どういたいしつりょう: 312.07326238g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 463
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 66.8Ų
2-{(4-fluorophenyl)methylsulfanyl}-6-phenyl-3,4-dihydropyrimidin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2716-0293-2μmol |
2-{[(4-fluorophenyl)methyl]sulfanyl}-6-phenyl-3,4-dihydropyrimidin-4-one |
602290-76-6 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2716-0293-15mg |
2-{[(4-fluorophenyl)methyl]sulfanyl}-6-phenyl-3,4-dihydropyrimidin-4-one |
602290-76-6 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2716-0293-10μmol |
2-{[(4-fluorophenyl)methyl]sulfanyl}-6-phenyl-3,4-dihydropyrimidin-4-one |
602290-76-6 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2716-0293-2mg |
2-{[(4-fluorophenyl)methyl]sulfanyl}-6-phenyl-3,4-dihydropyrimidin-4-one |
602290-76-6 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2716-0293-25mg |
2-{[(4-fluorophenyl)methyl]sulfanyl}-6-phenyl-3,4-dihydropyrimidin-4-one |
602290-76-6 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2716-0293-50mg |
2-{[(4-fluorophenyl)methyl]sulfanyl}-6-phenyl-3,4-dihydropyrimidin-4-one |
602290-76-6 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2716-0293-20μmol |
2-{[(4-fluorophenyl)methyl]sulfanyl}-6-phenyl-3,4-dihydropyrimidin-4-one |
602290-76-6 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2716-0293-5mg |
2-{[(4-fluorophenyl)methyl]sulfanyl}-6-phenyl-3,4-dihydropyrimidin-4-one |
602290-76-6 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2716-0293-20mg |
2-{[(4-fluorophenyl)methyl]sulfanyl}-6-phenyl-3,4-dihydropyrimidin-4-one |
602290-76-6 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2716-0293-30mg |
2-{[(4-fluorophenyl)methyl]sulfanyl}-6-phenyl-3,4-dihydropyrimidin-4-one |
602290-76-6 | 90%+ | 30mg |
$119.0 | 2023-05-16 |
2-{(4-fluorophenyl)methylsulfanyl}-6-phenyl-3,4-dihydropyrimidin-4-one 関連文献
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Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
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E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
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Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
2-{(4-fluorophenyl)methylsulfanyl}-6-phenyl-3,4-dihydropyrimidin-4-oneに関する追加情報
Introduction to 2-{(4-fluorophenyl)methylsulfanyl}-6-phenyl-3,4-dihydropyrimidin-4-one (CAS No: 602290-76-6)
2-{(4-fluorophenyl)methylsulfanyl}-6-phenyl-3,4-dihydropyrimidin-4-one is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the chemical abstracts service number CAS No: 602290-76-6, has garnered considerable attention due to its potential applications in drug discovery and development. The molecular structure of this compound incorporates a dihydropyrimidinone core, which is a well-known scaffold in medicinal chemistry, often employed in the synthesis of bioactive molecules.
The presence of a 4-fluorophenylmethylsulfanyl substituent in the molecule imparts specific electronic and steric properties, making it an attractive candidate for further investigation. The fluoro group is particularly noteworthy, as fluorine atoms are frequently incorporated into pharmaceutical agents to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles. In contrast, the methylsulfanyl group contributes to the compound's overall hydrophobicity and may influence its interaction with biological targets.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between this compound and biological receptors. Studies suggest that the dihydropyrimidinone core can adopt multiple conformations, which may be critical for its binding affinity and selectivity. The fluorophenylmethylsulfanyl moiety, in particular, has been shown to engage in hydrogen bonding and π-stacking interactions with complementary residues in protein targets, potentially enhancing its therapeutic efficacy.
In the context of contemporary drug discovery, 2-{(4-fluorophenyl)methylsulfanyl}-6-phenyl-3,4-dihydropyrimidin-4-one represents a promising lead compound for further optimization. Its structural features align well with emerging trends in medicinal chemistry, where the integration of fluorinated aromatic rings and heterocyclic scaffolds is increasingly prevalent. The dihydropyrimidinone moiety has been extensively studied for its role in various pharmacological activities, including antiviral, anti-inflammatory, and anticancer effects.
One particularly intriguing aspect of this compound is its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling pathways and are frequently implicated in diseases such as cancer. The structural framework of 2-{(4-fluorophenyl)methylsulfanyl}-6-phenyl-3,4-dihydropyrimidin-4-one suggests that it may interact with ATP-binding pockets on kinases, thereby modulating their activity. Preliminary computational studies have indicated that the compound can exhibit high binding affinity to certain kinase domains, making it a valuable candidate for further experimental validation.
The synthesis of this compound involves multi-step organic reactions that highlight the expertise required in pharmaceutical chemistry. The introduction of the fluorophenylmethylsulfanyl group necessitates precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient routes to complex molecules like this one, reducing both time and resource requirements. This progress is particularly important in industrial settings where scalability and cost-effectiveness are critical factors.
Evaluation of the pharmacokinetic properties of 2-{(4-fluorophenyl)methylsulfanyl}-6-phenyl-3,4-dihydropyrimidin-4-one is essential for determining its suitability as a drug candidate. Studies have begun to explore its solubility, metabolic stability, and distribution profiles using both in silico and experimental approaches. The presence of the fluorine atom can influence these properties significantly; for instance, fluorine substitution often enhances lipophilicity while also affecting metabolic clearance rates.
The impact of fluorine on pharmacokinetics underscores the importance of structure-activity relationship (SAR) studies when developing new therapeutics. By systematically varying substituents around the dihydropyrimidinone core, researchers can gain insights into how different functional groups influence biological activity. This iterative process is fundamental to optimizing lead compounds like this one for clinical use.
Collaborative efforts between academic institutions and pharmaceutical companies have accelerated progress in understanding the potential applications of CAS No: 602290-76-6. High-throughput screening (HTS) campaigns have been employed to identify novel biological activities associated with this compound or derivatives thereof. Such screens provide rapid access to large chemical libraries and enable the identification of hits with promising therapeutic profiles.
The integration of machine learning techniques into drug discovery pipelines has further enhanced the exploration of compounds like 2-{(4-fluorophenyl)methylsulfanyl}-6-phenyl-3,4-dihydropyrimidin-4-one. Predictive models can forecast binding affinities and pharmacokinetic properties based on molecular descriptors derived from quantum mechanical calculations or empirical data sets. These tools complement traditional experimental approaches by providing rapid assessments of potential drug candidates before they enter more resource-intensive phases of development.
Regulatory considerations also play a significant role in advancing compounds through clinical trials. Ensuring compliance with guidelines set forth by agencies such as the U.S. Food and Drug Administration (FDA) requires thorough characterization not only from a chemical standpoint but also from an environmental safety perspective. While this discussion focuses on pharmaceutical applications rather than industrial hazards—emphasizing that there are no implications related to hazardous materials—the principles governing regulatory approval remain consistent across different sectors.
In conclusion,2-{(4-fluorophenyl)methylsulfanyl}-6-phenyl-3,4-dihydropyrimidin-4-one (CAS No: 602290-76-6) represents an exciting opportunity within modern medicinal chemistry research due to its structural complexity combined with potential biological activity as highlighted above . Further exploration through both computational modelingand experimental validation will be necessaryto fully realizeits therapeutic potential . As our understandingof molecular interactions advances , compounds suchas these will continue playa pivotal role indeveloping next-generation therapeutics aimed at addressing unmet medical needs worldwide .
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